molecular formula C22H42O4 B14631280 4-O-dodecyl 1-O-hexyl butanedioate CAS No. 54303-71-8

4-O-dodecyl 1-O-hexyl butanedioate

Cat. No.: B14631280
CAS No.: 54303-71-8
M. Wt: 370.6 g/mol
InChI Key: WKKGYGWNLGFMDD-UHFFFAOYSA-N
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Description

4-O-dodecyl 1-O-hexyl butanedioate is an organic compound that belongs to the ester family. It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-dodecyl 1-O-hexyl butanedioate typically involves the esterification of butanedioic acid with dodecyl alcohol and hexyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-O-dodecyl 1-O-hexyl butanedioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid and hexanoic acid.

    Reduction: Dodecanol and hexanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-O-dodecyl 1-O-hexyl butanedioate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Its hydrophobic nature makes it useful in studies of membrane interactions and lipid bilayers.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: It is used as a plasticizer in the production of polymers and as a surfactant in detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 4-O-dodecyl 1-O-hexyl butanedioate involves its interaction with lipid membranes. Its long hydrocarbon chains allow it to insert into lipid bilayers, altering their fluidity and permeability. This property is exploited in drug delivery systems, where the compound can enhance the absorption of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-dodecyl 1-O-octyl butanedioate
  • 4-O-dodecyl 1-O-decyl butanedioate
  • 4-O-dodecyl 1-O-dodecyl butanedioate

Uniqueness

Compared to its analogs, 4-O-dodecyl 1-O-hexyl butanedioate has a unique balance of hydrophobicity and molecular size, making it particularly effective in applications requiring moderate hydrophobic interactions. Its specific chain lengths also contribute to its distinct physical properties, such as melting point and solubility.

Properties

CAS No.

54303-71-8

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

4-O-dodecyl 1-O-hexyl butanedioate

InChI

InChI=1S/C22H42O4/c1-3-5-7-9-10-11-12-13-14-16-20-26-22(24)18-17-21(23)25-19-15-8-6-4-2/h3-20H2,1-2H3

InChI Key

WKKGYGWNLGFMDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCC

Origin of Product

United States

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